BMS-599626

Description

pan-HER Kinase Inhibitor AC480 is an orally bioavailable pan-HER tyrosine kinase inhibitor with potential antineoplastic activity. This compound inhibits human epidermal growth factor receptors (HER) HER1, HER2 and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors. (NCI05)

AC-480 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

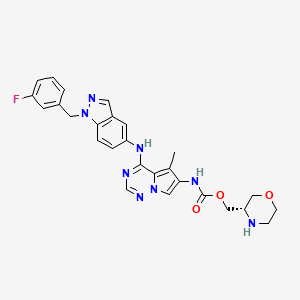

2D Structure

Properties

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJZZYWHBDHDQX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221714 | |

| Record name | BMS-599626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714971-09-2 | |

| Record name | BMS-599626 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-599626 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-599626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-599626 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-599626 Downstream Signaling Effects on the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family.[1][2][3] It primarily targets HER1 (EGFR) and HER2 (ErbB2), with IC50 values of 20 nM and 30 nM, respectively.[2][3] this compound also demonstrates activity against HER4, albeit with approximately 8-fold less potency (IC50 = 190 nM).[1][2][3] The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.

This technical guide provides an in-depth overview of the downstream signaling effects of this compound on the MAPK pathway. It summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying biological processes and workflows.

Data Presentation: Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key IC50 values, providing a comparative overview of its potency against its primary targets and downstream signaling components.

Table 1: Biochemical Inhibition of HER Family Kinases by this compound

| Target Kinase | IC50 (nM) | Source |

| HER1 (EGFR) | 20 | [2][3] |

| HER2 (ErbB2) | 30 | [2][3] |

| HER4 (ErbB4) | 190 | [1][2][3] |

Table 2: Cellular Inhibition of Receptor Phosphorylation and Downstream MAPK Signaling by this compound

| Cell Line | Target/Pathway | IC50 (µM) | Notes | Source |

| Sal2 | CD8HER2 Autophosphorylation | 0.3 | Expresses a CD8HER2 fusion protein. | [1] |

| Sal2 | MAPK Phosphorylation | 0.22 | [1] | |

| GEO | HER1 Phosphorylation | 0.75 | Stimulated with EGF. | [1] |

| GEO | MAPK Phosphorylation | 0.8 | Stimulated with EGF. | [1] |

| N87 | HER2 Phosphorylation | 0.38 | High HER2 expression due to gene amplification. | [1] |

| N87 | MAPK Phosphorylation | 0.35 | [1] | |

| N87 | AKT Phosphorylation | 0.35 | [1] |

Table 3: Inhibition of Proliferation in HER1/HER2-Dependent Tumor Cell Lines by this compound

| Cell Line | IC50 Range (µM) | Source |

| Various HER1/HER2-dependent lines | 0.24 - 1 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on the MAPK pathway.

HER Kinase Assay (Biochemical)

This protocol is for determining the in vitro inhibitory activity of this compound against purified HER family kinases.

a. Recombinant Kinase Preparation:

-

The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells.

-

HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography on glutathione-Sepharose.

-

HER2 is expressed as an untagged protein and purified by chromatography on a DEAE-Sepharose column.[4]

b. Kinase Reaction:

-

Reaction volumes are set to 50 µL.

-

The reaction mixture contains:

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the incorporation of [33P] into the substrate is measured to determine kinase activity.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of tumor cell lines.

a. Cell Plating:

-

Cells are plated at a density of 1,000 cells per well in 96-well plates.[4]

-

The cells are cultured for 24 hours to allow for attachment.[4]

b. Compound Treatment:

-

This compound is serially diluted in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., ≤ 1%).[4]

-

The diluted compound is added to the wells.

-

Cells are incubated with the compound for 72 hours.[4]

c. Viability Measurement:

-

After the incubation period, cell viability is determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or a similar MTT-based method.[4] This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength after a short incubation. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for MAPK Phosphorylation

This protocol outlines the general steps for detecting changes in the phosphorylation status of MAPK (ERK) and other signaling proteins in response to this compound treatment.

a. Cell Lysis:

-

Tumor cells are plated and treated with various concentrations of this compound for a specified duration (e.g., 1 hour).[1]

-

For growth factor-stimulated models (e.g., GEO cells), cells are often serum-starved before being stimulated with a ligand like EGF in the presence or absence of the inhibitor.

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

b. Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

c. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-MAPK) or a housekeeping protein like β-actin or GAPDH.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits HER1/HER2, blocking downstream MAPK signaling.

Caption: Workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

This compound is a potent inhibitor of HER1 and HER2 kinases. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the abrogation of downstream signaling cascades, including the MAPK pathway. The quantitative data clearly demonstrate that this compound effectively reduces the phosphorylation of MAPK (ERK) in a dose-dependent manner in cancer cell lines that are reliant on HER1 or HER2 signaling. This inhibition of the MAPK pathway is a key contributor to the anti-proliferative effects of this compound observed in preclinical studies. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other similar targeted therapies. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the compound's mechanism and the methods used for its evaluation.

References

Unveiling the Selectivity of BMS-599626: A Technical Guide to its Interaction with HER Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of BMS-599626 (also known as AC480), a potent, orally bioavailable pan-HER tyrosine kinase inhibitor. By examining its inhibitory activity against the human epidermal growth factor receptor (HER) family, this document provides a comprehensive resource for understanding its mechanism of action and its potential in oncology research and development.

Executive Summary

This compound is a selective inhibitor of HER1 (EGFR) and HER2, demonstrating significant potency against these key oncogenic drivers.[1][2] It also exhibits inhibitory activity against HER4, albeit at a lower potency, establishing its classification as a pan-HER inhibitor.[1][3] The compound's mechanism of action is multifaceted, acting as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This dual-mode of inhibition contributes to its efficacy in abrogating HER1 and HER2 signaling, leading to the inhibition of tumor cell proliferation in cell lines dependent on these receptors.[1][2] Clinical investigations in advanced solid tumors have been undertaken to assess its safety and efficacy.[5][6][7]

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound is quantitatively demonstrated through its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against various kinases. The data clearly indicates a high affinity for HER1 and HER2.

| Kinase Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |

| HER1 (EGFR) | 20[1][2] | 2[4] | ATP-competitive[4] |

| HER2 | 30[1][2] | 5[4] | ATP-noncompetitive[4] |

| HER4 | 190[1][3] | Not Reported | Not Reported |

| VEGFR2 | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |

| c-Kit | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |

| Lck | >100-fold less potent than HER1/2[1] | Not Reported | Not Reported |

| MET | >100-fold less potent than HER1/2[4] | Not Reported | Not Reported |

Deciphering the HER Signaling Network and this compound Inhibition

The HER family of receptor tyrosine kinases plays a crucial role in cell growth, survival, and differentiation. Ligand binding to HER1, HER3, and HER4 induces receptor dimerization (homo- or heterodimerization), leading to the activation of their intracellular kinase domains and subsequent autophosphorylation. HER2, which has no known ligand, is the preferred dimerization partner for other HER family members. This intricate network of interactions activates downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8]

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of HER1 and HER2, thereby blocking the initiation of these downstream signals.[2][8]

Experimental Protocols for Kinase Selectivity Profiling

The determination of this compound selectivity involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Recombinant Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HER family kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed and purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Assay Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped by the addition of a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the growth of tumor cell lines that are dependent on HER1 and/or HER2 signaling.

Methodology:

-

Cell Culture: Tumor cell lines with known HER1 and/or HER2 expression levels (e.g., BT474, SKBr3, A431) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a prolonged period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays quantify the number of viable cells.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of HER receptors and downstream signaling proteins.

Methodology:

-

Cell Lysis: HER-dependent tumor cells are treated with this compound for a short duration (e.g., 1-2 hours) and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of HER1, HER2, Akt, and MAPK, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.

Workflow for Assessing Kinase Inhibitor Selectivity

The process of characterizing the selectivity of a kinase inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Conclusion

This compound is a highly selective pan-HER kinase inhibitor with potent activity against HER1 and HER2. Its distinct mechanisms of inhibition and its ability to disrupt key oncogenic signaling pathways underscore its therapeutic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other targeted kinase inhibitors. This comprehensive understanding of its selectivity and mechanism is crucial for guiding further preclinical and clinical development in the pursuit of more effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. certara.com [certara.com]

- 6. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. aacrjournals.org [aacrjournals.org]

BMS-599626: A Technical Guide to Overcoming ABCG2-Mediated Drug Resistance

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: The efficacy of numerous chemotherapeutic agents is significantly hampered by multidrug resistance (MDR), a phenomenon frequently driven by the overexpression of ATP-binding cassette (ABC) transporters. Among these, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) is a key player, functioning as an efflux pump to reduce intracellular drug concentrations. This technical guide delves into the role of BMS-599626 (also known as AC480), a potent pan-HER kinase inhibitor, in the reversal of ABCG2-mediated drug resistance. Initially developed for its activity against HER1 and HER2, this compound has been identified as a highly effective inhibitor of the ABCG2 transporter at non-toxic, nanomolar concentrations, presenting a promising strategy to chemosensitize resistant cancer cells.[1][2][3][4]

Core Mechanism of Action

This compound circumvents ABCG2-mediated drug resistance primarily through direct inhibition of the transporter's efflux function.[1] This is achieved without altering the expression levels or the subcellular localization of the ABCG2 protein.[1][5] The key mechanisms are:

-

Inhibition of Drug Efflux: this compound directly blocks the ABCG2 transporter, leading to a significant increase in the intracellular accumulation of chemotherapeutic drugs that are ABCG2 substrates.[1]

-

Inhibition of ATPase Activity: The energy required for the efflux of substrates by ABCG2 is derived from ATP hydrolysis. This compound has been shown to inhibit the ATPase activity of ABCG2, thereby disabling the transporter's function.[1][5]

-

Interaction with the Substrate-Binding Site: In-silico docking studies suggest that this compound interacts with the substrate-binding site of ABCG2, competitively inhibiting the binding and transport of chemotherapeutic agents.[5]

It is noteworthy that this inhibitory effect is specific to ABCG2, with no significant activity against other major ABC transporters like ABCB1 (P-glycoprotein) or ABCC1.[1]

Quantitative Data on the Reversal of ABCG2-Mediated Resistance

The efficacy of this compound in reversing ABCG2-mediated drug resistance has been quantified through cytotoxicity assays, with the results summarized below. The data demonstrates a significant reduction in the IC50 values of ABCG2 substrate drugs in resistant cells when co-administered with non-cytotoxic concentrations of this compound.[1][6]

Table 1: Effect of this compound on Mitoxantrone Cytotoxicity in ABCG2-Overexpressing Cells

| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Fold Reversal |

| NCI-H460 (Parental) | Mitoxantrone alone | 10.5 ± 1.2 | 1.0 | - |

| NCI-H460/MX20 (Resistant) | Mitoxantrone alone | 450.2 ± 25.3 | 42.9 | - |

| NCI-H460/MX20 | Mitoxantrone + 100 nM this compound | 35.6 ± 4.1 | 3.4 | 12.6 |

| NCI-H460/MX20 | Mitoxantrone + 300 nM this compound | 15.8 ± 2.5 | 1.5 | 28.5 |

| NCI-H460/MX20 | Mitoxantrone + 300 nM Ko143* | 12.1 ± 1.9 | 1.2 | 37.2 |

*Ko143 is a known potent inhibitor of ABCG2, used as a positive control.[1]

Table 2: Effect of this compound on Topotecan Cytotoxicity in ABCG2-Overexpressing Cells

| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Fold Reversal |

| NCI-H460 (Parental) | Topotecan alone | 20.3 ± 2.8 | 1.0 | - |

| NCI-H460/MX20 (Resistant) | Topotecan alone | 580.4 ± 30.1 | 28.6 | - |

| NCI-H460/MX20 | Topotecan + 100 nM this compound | 50.7 ± 5.3 | 2.5 | 11.4 |

| NCI-H460/MX20 | Topotecan + 300 nM this compound | 25.1 ± 3.6 | 1.2 | 23.1 |

| NCI-H460/MX20 | Topotecan + 300 nM Ko143* | 22.4 ± 2.9 | 1.1 | 25.9 |

*Ko143 is a known potent inhibitor of ABCG2, used as a positive control.[1]

Table 3: Effect of this compound on Cisplatin Cytotoxicity

| Cell Line | Treatment | IC50 (µM) |

| NCI-H460 (Parental) | Cisplatin alone | 2.5 ± 0.3 |

| NCI-H460/MX20 (Resistant) | Cisplatin alone | 2.8 ± 0.4 |

| NCI-H460/MX20 | Cisplatin + 300 nM this compound | 2.6 ± 0.3 |

Cisplatin is not a substrate of ABCG2, and as expected, this compound did not alter its cytotoxicity, demonstrating the specificity of its action.[1]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of chemotherapeutic agents and the reversal of resistance by this compound.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-6,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., mitoxantrone, topotecan, or cisplatin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 100 nM or 300 nM) or a positive control inhibitor (e.g., 300 nM Ko143).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) by plotting the percentage of cell viability against the drug concentration. The fold resistance is calculated as the ratio of the IC50 of the resistant cells to that of the parental cells. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent in resistant cells by the IC50 in the presence of this compound.

[³H]-Mitoxantrone Accumulation and Efflux Assay

This assay measures the effect of this compound on the intracellular concentration of a radiolabeled ABCG2 substrate.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well) in a 24-well plate and incubate overnight.

-

Pre-incubation: Pre-incubate the cells for 2 hours in a drug-free medium. Then, add this compound (e.g., 100 or 300 nM) or a positive control and continue the incubation.

-

Accumulation Phase: Add [³H]-mitoxantrone (e.g., 0.01 µM) to the wells and incubate for an additional 2 hours at 37°C.[7]

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Efflux Phase (Optional): After the accumulation phase and washing, incubate the cells in a fresh, drug-free medium with or without this compound. Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 30, 60, 120 minutes) to measure the amount of drug effluxed from the cells.

ABCG2 ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of ABCG2.

-

Membrane Preparation: Use crude membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 or MCF7/FLV1000 cells).

-

Reaction Setup: In a 96-well plate, incubate the membrane vesicles (e.g., 100 µg protein/mL) with various concentrations of this compound in an assay buffer (e.g., 50 mmol/L KCl, 5 mmol/L sodium azide, 2 mmol/L EDTA, 10 mmol/L MgCl2, 1 mmol/L DTT, pH 6.8) at 37°C for 5 minutes.[8] Include control wells with and without sodium orthovanadate (an inhibitor of ABC transporters) to determine the vanadate-sensitive ATPase activity.[8]

-

Initiation of Reaction: Start the ATP hydrolysis reaction by adding Mg-ATP (e.g., 5 mmol/L).[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).[8]

-

Phosphate Detection: Add a detection reagent (e.g., containing ammonium molybdate and ascorbic acid) and incubate at 37°C for 20 minutes to allow color development.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 750 nm) to quantify the amount of inorganic phosphate released.

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the phosphate released in the presence of vanadate from that released in its absence. Plot the ATPase activity against the concentration of this compound to determine its inhibitory effect.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in overcoming ABCG2-mediated drug resistance.

Caption: Experimental workflow for the MTT-based cell viability assay.

Caption: Workflow for the [³H]-Mitoxantrone accumulation assay.

Conclusion

This compound has emerged as a potent and specific inhibitor of the ABCG2 transporter. At concentrations that are non-toxic to cells, it effectively reverses ABCG2-mediated multidrug resistance to a variety of chemotherapeutic agents. Its mechanism of action, involving the direct inhibition of drug efflux and ATPase activity, makes it a compelling candidate for combination therapies in cancers where ABCG2 overexpression is a known resistance mechanism. The data presented herein provides a strong rationale for further investigation of this compound in clinical settings to enhance the efficacy of existing cancer treatments.

References

- 1. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance | Semantic Scholar [semanticscholar.org]

- 5. ABCG2 ATPase Assay [bio-protocol.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [3H]-Mitoxantrone Accumulation and Efflux Assay [bio-protocol.org]

- 8. 2.9. ABCG2 ATPase assay [bio-protocol.org]

Preclinical Profile of BMS-599626 (AC480) in Lung Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable pan-HER tyrosine kinase inhibitor. Preclinical studies have demonstrated its activity against epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2), two key drivers in various cancers, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in lung cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the ATP-binding site of the intracellular kinase domain of HER1 and HER2.[1] This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/Akt pathways.[2] Notably, this compound has been shown to inhibit both homodimer and heterodimer signaling of HER family members, a key mechanism for overcoming resistance.[3][4] The compound is a selective inhibitor of HER1 and HER2, with an approximately 8-fold lower potency for HER4 and over 100-fold greater selectivity against other kinases like VEGFR2, c-Kit, and Lck.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound in cancer models, with a focus on lung cancer.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source |

| HER1 (EGFR) | 20 | [1][2][3][4] |

| HER2 | 30 | [1][2][3][4] |

| HER4 | 190 | [1][2] |

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) | Source |

| PC9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.34 | [1] |

| A549 | Non-Small Cell Lung Cancer | KRAS mutation | >10 | [1] |

| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24 | [1] |

| BT474 | Breast Cancer | HER2 amplification | 0.31 | [1] |

| N87 | Gastric Carcinoma | HER2 amplification | 0.45 | [1] |

| KPL-4 | Breast Cancer | HER2 amplification | 0.38 | [1] |

| GEO | Colon Carcinoma | HER1 overexpression | 0.90 | [1] |

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Source |

| A549 | Non-Small Cell Lung Cancer | Not specified in detail | Dose-dependent | [1] |

| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o. | Dose-dependent | [1] |

| KPL-4 | Breast Cancer | 180 mg/kg, p.o. | Potent activity | [1] |

| GEO | Colon Carcinoma | Not specified in detail | Dose-dependent | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of HER1/HER2 and Inhibition by this compound

Caption: HER1/HER2 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

References

The Pharmacodynamics of BMS-599626 (AC480) in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective oral pan-HER receptor tyrosine kinase inhibitor with significant preclinical and clinical activity in a range of solid tumors.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This compound targets the human epidermal growth factor receptor (HER) family, primarily inhibiting HER1 (EGFR) and HER2, which are critical drivers in the proliferation and survival of many cancer types.[3][4][5]

Mechanism of Action

This compound functions as a dual inhibitor of HER1 and HER2 kinases.[2] Biochemical studies have revealed that it acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[6] By binding to these receptors, this compound abrogates their autophosphorylation and downstream signaling through key pathways such as the MAPK and PI3K/AKT cascades, ultimately leading to the inhibition of tumor cell proliferation.[3][5] Furthermore, this compound has been shown to inhibit HER1/HER2 heterodimerization, providing an additional mechanism for disrupting oncogenic signaling in tumors where receptor co-expression is a key driver of growth.[3]

A secondary mechanism of action for this compound is its ability to antagonize ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance.[7][8] At non-cytotoxic concentrations, this compound can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux function of the ABCG2 transporter.[7][8]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| HER1 (EGFR) | 20[3][5][6] | 2[6] | ATP-competitive[6] |

| HER2 | 30[3][5][6] | 5[6] | ATP-noncompetitive[6] |

| HER4 | 190[5][6] | - | - |

| VEGFR2 | >2500[9] | - | - |

| c-Kit | >2500[9] | - | - |

| Lck | >2500[9] | - | - |

| MET | >2500[9] | - | - |

Table 2: In Vitro Cellular Proliferation Inhibition

| Cell Line | Tumor Type | HER1/HER2 Status | IC50 (µM) |

| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24[6] |

| BT474 | Human Breast | HER2 amplified | 0.31[6] |

| N87 | Human Gastric | HER2 amplified | 0.45[6] |

| KPL-4 | Human Breast | HER2 gene amplification | 0.38[6] |

| HCC1954 | Human Breast | - | 0.34[6] |

| AU565 | Human Breast | - | 0.63[6] |

| ZR-75-30 | Human Breast | - | 0.51[6] |

| GEO | Human Colon | HER1 overexpressing | 0.90[6] |

| PC9 | - | - | 0.34[6] |

Table 3: In Vivo Antitumor Activity in Xenograft Models

| Xenograft Model | Tumor Type | Dosing | Outcome |

| Sal2 | Murine Salivary Gland | 60-240 mg/kg, p.o. daily for 14 days | Dose-dependent tumor growth inhibition[5][10] |

| KPL-4 | Human Breast | 180 mg/kg (MTD) | Potent antitumor activity[6] |

| GEO | Human Colon | - | Inhibition of tumor growth[5][10] |

| BT474 | Human Breast | - | Similar antitumor activity to other HER2 amplified models[5][10] |

| N87 | Human Gastric | - | Similar antitumor activity to other HER2 amplified models[5][10] |

| A549 | Human Non-Small Cell Lung | - | Similar antitumor activity to other HER1-overexpressing models[5][10] |

| HN-5 | Human Head and Neck Squamous Cell Carcinoma | - | Improved radioresponse of tumors[11] |

Table 4: Phase I Clinical Trial Data

| Parameter | Finding |

| Patient Population | Advanced solid tumors expressing EGFR and/or HER2[1][12] |

| Starting Dose | 100 mg/day[1][12] |

| Maximum Tolerated Dose (MTD) | 600 mg/day[1] |

| Dose-Limiting Toxicities (at 660 mg/day) | Grade 3 elevation of hepatic transaminases, QTc interval prolongation[1] |

| Most Frequent Drug-Related Toxicities | Diarrhea (30%), anorexia (13%), asthenia (30%), skin rash (30%)[1] |

| Clinical Outcome | Disease stabilization in 11 patients for ≥ 4 months[1] |

| Pharmacodynamic Biomarkers | Changes in skin and tumor biopsies indicating EGFR and HER-2 pathway modulation[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits HER1 and HER2, blocking downstream MAPK and PI3K/AKT signaling.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing the in vivo antitumor activity of this compound.

Detailed Experimental Protocols

Biochemical Kinase Assays

Recombinant cytoplasmic sequences of HER1, HER2, and HER4 are expressed in Sf9 insect cells.[6] HER1 and HER4 are typically expressed as glutathione-S-transferase fusion proteins and purified by affinity chromatography.[6] Kinase activity is assayed in the presence of varying concentrations of this compound to determine the IC50 values.

Cell Proliferation Assays

Tumor cell lines with varying dependence on HER1 or HER2 signaling are used.[3] Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period (e.g., 72 hours), cell viability is assessed using methods such as the sulforhodamine B (SRB) or MTT assay to determine the IC50 for cell growth inhibition.

Western Blot Analysis

To assess the modulation of receptor signaling, cells are treated with this compound for a defined period (e.g., 1 hour).[5] In some cases, HER1 phosphorylation is stimulated with epidermal growth factor (EGF).[5] Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of HER1, HER2, MAPK, and AKT.[11]

In Vivo Xenograft Models

Human tumor cells (e.g., GEO, KPL-4, Sal2) are implanted subcutaneously into athymic nude mice.[3][6] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, for a specified duration (e.g., 14 days).[5][10] Tumor volumes and body weights are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.

Phase I Clinical Trial Protocol

A Phase I, open-label, dose-escalation trial was conducted in patients with advanced solid tumors expressing EGFR and/or HER-2.[1][12] this compound was administered orally once daily in 28-day cycles, starting at 100 mg/day.[1][12] The dose was escalated to determine the maximum tolerated dose (MTD). Safety, tolerability, pharmacokinetics, and pharmacodynamics were assessed. Pharmacodynamic evaluation included serial skin and tumor biopsies before and after treatment to analyze changes in biomarkers of the EGFR and HER-2 pathways.[1]

Conclusion

This compound is a well-characterized pan-HER inhibitor with a clear mechanism of action and demonstrated antitumor activity in both preclinical models and early clinical trials. Its ability to inhibit both HER1 and HER2, as well as their heterodimers, makes it a promising agent for the treatment of HER-driven solid tumors. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound. The additional finding of its ability to counteract ABCG2-mediated drug resistance opens up potential new avenues for its use in combination therapies.

References

- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of this compound (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (this compound), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. AC480, formerly this compound, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. certara.com [certara.com]

BMS-599626 (AC480): A Technical Guide on its Potential as a Radiosensitizer in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance remains a significant clinical challenge. The targeting of key cellular signaling pathways that influence cell cycle progression and DNA repair is a promising strategy to enhance tumor radiosensitivity. This technical guide explores the preclinical evidence for BMS-599626 (also known as AC480), a potent and selective pan-HER inhibitor, as a potential radiosensitizing agent. By inhibiting the kinase activity of HER1 (EGFR) and HER2, this compound disrupts critical downstream signaling, leading to cell cycle arrest and compromised DNA damage repair. This guide provides an in-depth review of its mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols for assays used in its evaluation, and visualizations of the associated biological pathways and experimental workflows.

Introduction to this compound and Radiosensitization

This compound is an orally bioavailable small molecule that functions as a reversible inhibitor of the human epidermal growth factor receptor (HER) kinase family, with high selectivity for HER1 (EGFR) and HER2.[1][2] It demonstrates potent inhibition of HER1 and HER2 with IC50 values of 20 nM and 30 nM, respectively, while showing significantly less activity against HER4 (IC50 = 190 nM) and other kinases like VEGFR2 and c-Kit.[1] The HER signaling network, particularly through the PI3K/Akt and MAPK pathways, is crucial for cell proliferation, survival, and DNA repair. Its aberrant activation is a common feature in many malignancies and is linked to resistance to radiation therapy.

Radiosensitizers are agents that increase the lethal effects of radiation on tumor cells without proportionally increasing damage to normal tissues. The primary mechanisms of radiosensitization include the inhibition of DNA damage repair, modulation of the cell cycle to synchronize cells in more radiosensitive phases (G2/M), and overcoming hypoxia-induced radioresistance. This compound has emerged as a candidate radiosensitizer due to its ability to interfere with these fundamental cellular processes.[3][4]

Mechanism of Action as a Radiosensitizer

The radiosensitizing effect of this compound is multifactorial, stemming from its primary role as a pan-HER inhibitor. By blocking HER1 and HER2 autophosphorylation, it abrogates downstream signaling cascades critical for cell survival and repair following radiation-induced DNA damage.

Inhibition of Downstream Signaling

This compound blocks the phosphorylation of key signaling molecules including Akt and MAPK.[3] This disruption is central to its radiosensitizing properties, as these pathways are known to promote cell survival and facilitate the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of radiation-induced damage.

Impact on Cell Cycle and DNA Repair

Preclinical studies in the head and neck squamous cell carcinoma (HNSCC) cell line HN-5 demonstrate that this compound induces two key cellular changes that enhance radiosensitivity:

-

G1 Cell Cycle Arrest: The agent causes an accumulation of cells in the G1 phase of the cell cycle.[3] This is achieved by inhibiting the expression of key regulatory proteins like cyclins D and E, cyclin-dependent kinases (CDK1, CDK2, CDK6), and phosphorylated retinoblastoma protein (pRb).[3]

-

Inhibition of DNA Repair: this compound was found to inhibit the expression of Ku70, a critical protein in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing radiation-induced DSBs.[3] This impairment of DNA repair is visualized by the prolonged presence of γ-H2AX foci, a marker for unrepaired DSBs, for up to 24 hours post-irradiation.[3]

Quantitative Preclinical Data

The primary study investigating this compound as a radiosensitizer used the HN-5 HNSCC cell line. The quantitative data from these in vitro and in vivo experiments are summarized below.

Table 1: In Vitro Radiosensitization of HN-5 Cells

| Assay | Treatment Group | Parameter | Result |

| Clonogenic Survival | Radiation Only | Surviving Fraction at 2 Gy (SF2) | Data not available in abstract |

| AC480 + Radiation | Surviving Fraction at 2 Gy (SF2) | Data not available in abstract | |

| AC480 + Radiation | Sensitizer Enhancement Ratio (SER) | Data not available in abstract | |

| DNA Damage | AC480 + Radiation | γ-H2AX Foci | Prolonged presence up to 24h post-IR |

| Cell Cycle | AC480 | Cell Distribution | Accumulation in G1 phase |

Note: Specific SER and survival fraction values were not available in the reviewed literature abstracts. Access to the full-text study is required for this data.

Table 2: In Vivo Radioresponse of HN-5 Xenografts

| Treatment Group | Parameter | Value | Reference |

| AC480 + Radiation vs. Radiation Only | Enhancement Factor (Tumor Growth Delay) | 1.9 | [3][4] |

| AC480 + Radiation | Time to reach 4x initial tumor volume | Data not available in abstract | |

| Radiation Only | Time to reach 4x initial tumor volume | Data not available in abstract |

Note: The enhancement factor is a ratio of the tumor growth delay time for the combination therapy versus radiation alone. Specific delay times were not available in the reviewed literature abstracts.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to evaluate this compound as a radiosensitizer, based on standard laboratory methods and information from the cited study abstracts.

In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment, measuring reproductive cell death.

Protocol:

-

Cell Seeding: HN-5 cells are harvested during logarithmic growth, counted, and seeded into 6-well plates at densities ranging from 200 to 4000 cells per well, depending on the radiation dose.

-

Drug Treatment: After 24 hours to allow for cell attachment, media is replaced with fresh media containing this compound (e.g., 1 µM) or vehicle control (DMSO). Cells are incubated for 2 hours prior to irradiation.

-

Irradiation: Plates are irradiated with graded doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy) using a Cesium-137 irradiator.

-

Colony Formation: Following irradiation, cells are returned to the incubator for 10-14 days to allow for colony formation.

-

Staining and Counting: Media is removed, and colonies are fixed with a 3:1 methanol:acetic acid solution and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted.

-

Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) for each dose are calculated. Survival curves are generated, and the Sensitizer Enhancement Ratio (SER) is determined at a specific survival level (e.g., SF = 0.5).

γ-H2AX Foci Immunofluorescence Assay

This assay visualizes DNA double-strand breaks as nuclear foci.

Protocol:

-

Cell Culture: HN-5 cells are grown on glass coverslips in 12-well plates.

-

Treatment: Cells are treated with this compound (1 µM) for 2 hours, followed by irradiation (e.g., 4 Gy).

-

Fixation: At various time points post-irradiation (e.g., 1h, 6h, 24h), cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody: Cells are incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Millipore, clone JBW301) diluted in blocking buffer.

-

Secondary Antibody: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Mounting & Imaging: Coverslips are mounted onto slides using a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a fluorescence microscope.

-

Analysis: The number of γ-H2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: HN-5 cells are treated with this compound (1 µM) or vehicle for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.

-

Fixation: Approximately 1x10^6 cells are fixed by dropwise addition into ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Stained cells are analyzed on a flow cytometer. The DNA content is measured by PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of treatment on the growth of tumors in an animal model.

Protocol:

-

Tumor Implantation: Athymic nude mice are subcutaneously injected in the flank with a suspension of HN-5 cells (e.g., 2x10^6 cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Width² x Length) / 2.

-

Treatment Groups: Mice are randomized into treatment groups: (1) Vehicle Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.

-

Dosing and Irradiation: this compound is administered orally (p.o.) daily. For the combination group, the drug is given before and during the course of radiation. A fractionated radiation schedule (e.g., 2 Gy/day for 5 days) is delivered locally to the tumor.

-

Monitoring: Tumor volumes and body weights are measured 2-3 times per week.

-

Endpoint: The primary endpoint is the time for tumors in each group to reach a predetermined size (e.g., four times the initial volume). The tumor growth delay is calculated, and the enhancement factor is determined.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound (AC480) is a promising radiosensitizer. Its mechanism of action, involving the dual inhibition of cell cycle progression and DNA damage repair via HER pathway blockade, provides a strong rationale for its combination with radiotherapy. The significant in vivo tumor growth delay enhancement factor of 1.9 observed in HNSCC xenografts underscores its potential clinical utility.[3][4]

Future research should focus on several key areas:

-

Broadening the Scope: Evaluating the radiosensitizing effects of this compound in a wider range of cancer types known to be driven by HER signaling, such as breast and gastric cancers.

-

Optimizing Combination Schedules: Investigating different dosing schedules of this compound in relation to radiation delivery to maximize the therapeutic window.

-

Biomarker Development: Identifying predictive biomarkers beyond HER1/HER2 expression that could identify patient populations most likely to benefit from this combination therapy.

-

Clinical Translation: Phase I clinical trials are necessary to establish the safety and recommended Phase II dose of this compound when combined with standard radiotherapy regimens.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. AC480, formerly this compound, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling BMS-599626: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, with particular activity against HER1 (EGFR) and HER2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details its inhibitory effects on downstream signaling pathways and its preclinical antitumor activity. Furthermore, this document outlines key experimental protocols for evaluating its efficacy and provides a summary of its quantitative data in structured tables for ease of comparison.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yl]carbamate[4] |

| Synonyms | AC480, BMS599626[4] |

| Molecular Formula | C27H27FN8O3[1][4][5][6] |

| Molecular Weight | 530.55 g/mol [1][4][5] |

| SMILES | O=C(NC1=CN2C(C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)N=C4)C=C3)=NC=N2)=C1C)OC[C@H]6NCCOC6[1][6] |

| CAS Number | 714971-09-2[1][4] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO (113 mg/mL) and Ethanol (20 mg/mL); Insoluble in water[7] |

Mechanism of Action and Signaling Pathways

This compound functions as a pan-HER kinase inhibitor, demonstrating high selectivity and potency for HER1 and HER2.[8] It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[2] By binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation.[1][8]

The primary signaling pathways inhibited by this compound include the MAPK and PI3K/AKT pathways. Inhibition of HER1 and HER2 by this compound leads to a reduction in the phosphorylation of key downstream effectors such as MAPK and AKT.[1][5] This disruption of signaling ultimately results in cell cycle arrest, predominantly in the G1 phase, and the induction of apoptosis in cancer cells that are dependent on HER1/HER2 signaling.[5][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C27H27FN8O3 | CID 10437018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. Preclinical antitumor activity of this compound, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for BMS-599626 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the in vitro efficacy of BMS-599626, a potent and selective pan-HER kinase inhibitor, on the proliferation of cancer cell lines. This compound targets Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and 2 (HER2/neu), making it a compound of significant interest for cancers overexpressing these receptors.[1][2] This document outlines a robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to quantify the cytotoxic effects of this compound and establish its half-maximal inhibitory concentration (IC50) in relevant cancer cell models. Additionally, it includes a summary of reported IC50 values and visual representations of the inhibitor's mechanism of action and the experimental workflow.

Introduction

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase domains of HER1 and HER2.[1][2] The overexpression or aberrant signaling of these receptors is a hallmark of various cancers, including breast and gastric malignancies, and is associated with aggressive tumor growth and poor prognosis. By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This targeted mode of action makes this compound a valuable candidate for cancer therapy. The following protocols provide a standardized method to assess its anti-proliferative activity in a laboratory setting.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| BT-474 | Breast Carcinoma | 0.31 |

| NCI-N87 | Gastric Carcinoma | 0.45 |

| KPL-4 | Breast Cancer | 0.38 |

| HCC1954 | Breast Carcinoma | 0.34 |

| AU565 | Breast Carcinoma | 0.63 |

| ZR-75-30 | Breast Carcinoma | 0.51 |

| GEO | Colon Adenocarcinoma | 0.90 |

| PC-9 | Lung Adenocarcinoma | 0.34 |

| Sal2 | Salivary Gland Tumor | 0.24 |

| HCC202 | Breast Carcinoma | 0.94 |

| HCC1419 | Breast Carcinoma | 0.75 |

| MDA-MB-175 | Breast Carcinoma | 0.84 |

Signaling Pathway

This compound inhibits the phosphorylation of HER1 and HER2, which in turn blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to decreased cell proliferation and survival.

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is optimized for determining the IC50 of this compound in cancer cell lines cultured in 96-well plates.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., BT-474, NCI-N87)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium.

-

Harvest cells at 70-80% confluency using Trypsin-EDTA.

-

Resuspend cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/cm² for BT-474 and NCI-N87 cells.[3] This corresponds to approximately 6,400 cells per well in a standard 96-well plate (0.32 cm² surface area).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range to test is 0.01 µM to 10 µM.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.

-

Incubate the plate for 72 hours in a humidified incubator.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell proliferation assay.

Caption: Experimental Workflow for this compound Cell Proliferation Assay.

References

Determining the Potency of BMS-599626 in HER2+ Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-599626, a potent pan-HER kinase inhibitor, in HER2-positive (HER2+) cancer cell lines. This compound targets both HER1 (EGFR) and HER2 (ErbB2), disrupting downstream signaling pathways crucial for tumor cell proliferation and survival. The protocols outlined below describe methods for assessing cell viability to calculate IC50 values and for analyzing the inhibition of key signaling proteins. Additionally, visualizations of the experimental workflow and the affected signaling pathways are provided to facilitate a comprehensive understanding of the compound's mechanism of action.

Introduction

The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or amplification is a key driver in several cancers, particularly breast and gastric cancers, leading to aggressive tumor growth and poor prognosis. This compound (also known as AC480) is a selective, orally bioavailable inhibitor of HER1 and HER2 kinases. It has been shown to abrogate HER1 and HER2 signaling, leading to the inhibition of proliferation in cancer cell lines dependent on these receptors. A key mechanism of this compound is its ability to inhibit the formation of HER1/HER2 heterodimers, which are significant drivers of oncogenic signaling. This document provides standardized methods to quantify the inhibitory effects of this compound on HER2+ cell lines.

Data Presentation

The following table summarizes the IC50 values of this compound in various HER2+ cancer cell lines as reported in preclinical studies. These values represent the concentration of the compound required to inhibit the proliferation of the cancer cells by 50%.

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (µM) |

| BT474 | Breast Carcinoma | Amplified | 0.31 |

| N87 | Gastric Carcinoma | Amplified | 0.38 - 0.45 |

| KPL-4 | Breast Carcinoma | Amplified | 0.38 |

| Sal2 | Salivary Gland Tumor | Overexpression | 0.24 |

| GEO | Colon Adenocarcinoma | Overexpression | 0.75 - 0.90 |

| AU565 | Breast Carcinoma | Amplified | 0.63 |

| HCC1954 | Breast Carcinoma | Amplified | 0.34 |

| ZR-75-30 | Breast Carcinoma | - | 0.51 |

| MDA-MB-175 | Breast Carcinoma | - | 0.84 |

| HCC1419 | Breast Carcinoma | - | 0.75 |

| HCC202 | Breast Carcinoma | - | 0.94 |

| PC9 | Non-small cell lung cancer | - | 0.34 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Cell Proliferation Assay for IC50 Determination (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound.

Materials:

-

HER2+ cancer cell lines (e.g., BT474, N87)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for an additional 72 hours.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration.

-

Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of HER2 and key downstream signaling proteins like AKT and MAPK.

Materials:

-

HER2+ cancer cell lines

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use GAPDH as a loading control.

-

Visualizations

Caption: Experimental workflow for determining this compound IC50 and its effect on signaling.

Caption: this compound inhibits HER1/HER2 signaling, blocking PI3K/AKT and MAPK pathways.

Application Notes and Protocols for the Preparation of BMS-599626 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the HER1 (EGFR) and HER2 (ErbB2) receptor tyrosine kinases.[1][2][3] It exerts its effects by blocking the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][4] This compound is widely used in cancer research to study the effects of HER1/HER2 inhibition on tumor cells. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in cell-based assays.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use the molecular weight corresponding to the specific form of the compound (e.g., free base, hydrochloride, or dihydrochloride salt) for accurate molar concentration calculations.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇FN₈O₃ | [1][5] |

| Molecular Weight | 530.55 g/mol (Free Base) 567.01 g/mol (Hydrochloride) 603.48 g/mol (Dihydrochloride) | [1][2][6] |

| Solubility | In DMSO: ≥ 28.35 mg/mL[3]; up to 110 mg/mL (207.33 mM) with sonication[1] In Water: 0.0129 mg/mL (low) | [1][3][7] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |

| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C.[1][4] It is highly recommended to aliquot and avoid repeated freeze-thaw cycles.[3][4] | |

| Biological Activity (IC₅₀) | HER1 (EGFR): 20-22 nM HER2 (ErbB2): 30-32 nM HER4: 190 nM | [1][2] |

| Effective Concentration | Inhibition of cell proliferation is typically observed in the range of 0.24 to 1 µM in various tumor cell lines.[1][4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials:

-

This compound powder (confirm the specific salt form)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile tips

Methodology:

-

Determine the Mass: Calculate the mass of this compound powder required. For this example, we will use the molecular weight of the free base (530.55 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 530.55 g/mol = 5.3055 mg

-

-

Weighing: Carefully weigh out approximately 5.31 mg of this compound powder using an analytical balance in a fume hood.

-

Dissolution:

-

Add the weighed powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution, as recommended.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4] This prevents degradation from repeated freeze-thaw cycles.

-

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-